N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a hybrid heterocyclic compound featuring a 1H-indole-1-acetamide core linked to a 1,3-thiazolidin-5-ylidene moiety. The Z-configuration of the exocyclic double bond (confirmed via X-ray crystallography techniques such as SHELX ) ensures planarity, which is critical for intermolecular interactions like hydrogen bonding . Such compounds are often explored as kinase inhibitors or antimicrobial agents due to their structural mimicry of natural substrates .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-13(2)27-23(30)21(32-24(27)31)20-16-7-5-6-8-18(16)26(22(20)29)12-19(28)25-17-11-14(3)9-10-15(17)4/h5-11,13H,12H2,1-4H3,(H,25,28)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIXEPGBAUPSIF-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609796-94-3 | |
| Record name | N-(2,5-DIMETHYLPHENYL)-2-[(3Z)-3-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound with potential biological activities. Its structure features a combination of indole and thiazolidine derivatives, which may contribute to its pharmacological properties. This article summarizes the biological activity of this compound based on available research findings.
The molecular formula of this compound is C24H23N3O3S2, with a molecular weight of 465.6 g/mol. The compound is characterized by its unique structural features that include multiple functional groups conducive to various biological interactions.
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anti-cancer agent and its effects on various cellular pathways. Below are key findings from recent studies:
Anticancer Activity
- Mechanism of Action : The compound has shown to induce apoptosis in cancer cell lines through the activation of the mitochondrial pathway. This is evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
-
Cell Lines Tested : In vitro studies indicated significant cytotoxicity against several cancer cell lines, notably:
- A549 (lung cancer)
- MCF7 (breast cancer)
- HeLa (cervical cancer)
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 15 µg/mL for certain strains.
- Fungal Activity : Preliminary tests suggest that it may also possess antifungal properties, though further studies are needed to quantify this activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like N-(2,5-dimethylphenyl)-2-[...]. Modifications to the thiazolidine and indole moieties have been explored:
- Thiazolidine Modifications : Alterations in the substituents on the thiazolidine ring have been correlated with enhanced anticancer potency.
- Indole Derivatives : Variations in the indole structure have shown to influence both cytotoxicity and selectivity towards cancer cells versus normal cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- In Vivo Studies : In animal models of cancer, administration of N-(2,5-dimethylphenyl)-2-[...] resulted in tumor size reduction and improved survival rates compared to control groups.
- Combination Therapies : When used in combination with established chemotherapeutics, there was a synergistic effect observed, enhancing overall treatment efficacy while reducing side effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular formulas for the target and compounds are inferred based on structural analogs.
Substituent Effects on Properties
- Its compact structure may favor binding to hydrophobic enzyme pockets.
- (3-ethoxypropyl): The ethoxypropyl substituent introduces an ether oxygen, enhancing solubility in polar solvents. However, the increased polarity may reduce cell-membrane penetration .
- (3-heptyl): The heptyl chain significantly increases molecular mass and lipophilicity, likely improving lipid bilayer permeability but risking poor aqueous solubility .
Hydrogen Bonding and Crystallography
The Z-configuration of the exocyclic double bond in all three compounds facilitates planar molecular conformations, enabling robust hydrogen-bonding networks. For example, the thioxo group (C=S) acts as a hydrogen-bond acceptor, while the indole NH serves as a donor, as observed in similar crystals . SHELX-based refinements (e.g., SHELXL ) are critical for resolving these interactions in crystallographic studies.
Research Findings and Implications
- Biological Activity: While specific data for the target compound is unavailable, analogs like those in and are investigated for kinase inhibition (due to thiazolidinone’s ATP-mimetic properties) and antimicrobial activity (attributed to the thioxo group’s electrophilicity) .
- Synthetic Feasibility: The isopropyl substituent may simplify synthesis compared to ethoxypropyl or heptyl groups, which require multi-step functionalization.
- Thermodynamic Stability: Longer alkyl chains (e.g., heptyl) may stabilize crystal packing via van der Waals interactions, whereas smaller substituents like isopropyl rely more on hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
